2-Amino-5-chlorobenzophenone-d5

Descripción general

Descripción

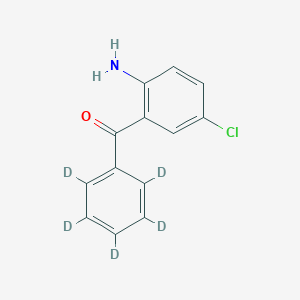

2-Amino-5-chlorobenzophenone-d5 is a compound that features a unique combination of an amino group, a chlorine atom, and a pentadeuteriophenyl group attached to a methanone core

Métodos De Preparación

The synthesis of 2-Amino-5-chlorobenzophenone-d5 typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and 2,3,4,5,6-pentadeuteriobenzene.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any interference from moisture. A suitable solvent such as dichloromethane or toluene is used.

Catalysts: A Lewis acid catalyst like aluminum chloride (AlCl3) is employed to facilitate the Friedel-Crafts acylation reaction.

Procedure: The 2-amino-5-chlorobenzophenone is reacted with 2,3,4,5,6-pentadeuteriobenzene in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

2-Amino-5-chlorobenzophenone-d5 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted derivatives depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Amino-5-chlorobenzophenone-d5 serves as a precursor for synthesizing several important pharmaceutical compounds, including:

- Benzodiazepines : This compound is integral in producing intermediates for benzodiazepine drugs, which are widely used for their anxiolytic and sedative properties. For instance, it is involved in synthesizing 2-chloroacetamido-5-chlorobenzophenone, a key intermediate for diazepam production .

- Anti-inflammatory Agents : The compound has been utilized in synthesizing derivatives that exhibit anti-inflammatory activities. Research indicates that derivatives of 2-amino-5-chlorobenzophenone can act as p38 MAP kinase inhibitors and bradykinin B1 receptor antagonists, making them potential candidates for treating inflammatory conditions .

- Antimalarial Research : Recent studies have explored the antimalarial properties of derivatives based on this compound. Modifications to the 5-amino group have yielded compounds with significant activity against malaria parasites, showing promise for developing new treatments .

Biochemical Research

The compound's role extends beyond direct pharmaceutical applications into biochemical research:

- Environmental Studies : Investigations into the biotransformation of 2-amino-5-chlorobenzophenone by aquatic bacterio-plankton have revealed its ecological impact. Studies demonstrated that this compound can be degraded in riverine environments, highlighting its relevance in environmental toxicology .

- Mechanistic Studies : The compound has been utilized to understand the mechanisms of action of related benzodiazepines. Its structure allows researchers to examine how modifications influence receptor binding and pharmacological effects, particularly concerning GABA receptors.

Material Science Applications

This compound also finds applications in material science:

- Non-linear Optical Materials : The compound has been studied for its potential as a non-linear optical material. Single crystals grown from this compound exhibit desirable optical properties, making them suitable for applications in photonics and laser technology .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Amino-5-chlorobenzophenone-d5 involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparación Con Compuestos Similares

2-Amino-5-chlorobenzophenone-d5 can be compared with similar compounds such as:

2-Amino-5-chlorobenzophenone: This compound lacks the pentadeuteriophenyl group and has different chemical properties and reactivity.

2-Amino-5-chlorophenyl)-(2-chlorophenyl)methanone: This compound has a chlorine atom instead of the pentadeuteriophenyl group, leading to different reactivity and applications.

2-Amino-5-chlorophenyl)-(phenyl)methanone:

The uniqueness of this compound lies in its deuterium-labeled phenyl group, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.

Actividad Biológica

2-Amino-5-chlorobenzophenone-d5 (CAS No. 65854-72-0) is a deuterated derivative of 2-amino-5-chlorobenzophenone, featuring a unique combination of an amino group, a chlorine atom, and a pentadeuteriophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

The molecular formula of this compound is C13H8ClD5NO, with a molecular weight of 250.75 g/mol. The chemical structure includes a methanone core, which is crucial for its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing biochemical pathways such as metabolism and signal transduction.

- Receptor Modulation : It has potential effects on receptors that could lead to therapeutic applications in treating various conditions.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : A study demonstrated that derivatives of 2-amino-5-chlorobenzophenone exhibit significant antibacterial and antibiofilm activities against strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans. Compounds derived from microwave-assisted synthesis showed effectiveness at concentrations below 100 μg/ml, particularly against S. aureus .

- Cellular Effects : In the context of materials science, this compound has been shown to influence the properties of perovskite solar cells (PSCs), indicating potential applications beyond traditional biological contexts .

- Toxicological Profile : Toxicological assessments indicate that while the compound may cause skin and eye irritation, it is not classified as a carcinogen by IARC or NTP . The acute toxicity (LD50) in mice is reported at 681 mg/kg .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with its non-deuterated counterpart:

| Property | 2-Amino-5-chlorobenzophenone | This compound |

|---|---|---|

| Molecular Weight | 241.68 g/mol | 250.75 g/mol |

| Antibacterial Activity | Moderate | Enhanced due to isotopic labeling |

| Toxicity | Moderate | Similar profile |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Case Studies

- Antibiofilm Activity : A study involving synthetic derivatives showed that certain compounds exhibited enhanced antibiofilm activity against S. aureus compared to standard antibiotics like cefixime. This suggests potential for developing new antimicrobial agents based on the structure of this compound .

- Enzymatic Interaction Studies : Ongoing research aims to elucidate the specific enzymes affected by this compound, which could provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWXHHBROGLWNH-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618889 | |

| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-72-0 | |

| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.